molecular formula C12H14F3NO B13610472 2-(2-(Trifluoromethoxy)phenyl)piperidine

2-(2-(Trifluoromethoxy)phenyl)piperidine

Cat. No.: B13610472
M. Wt: 245.24 g/mol
InChI Key: WMXQSISKLNLEKA-UHFFFAOYSA-N
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Description

2-(2-(Trifluoromethoxy)phenyl)piperidine is an organic compound with the molecular formula C12H14F3NO. It features a piperidine ring substituted with a trifluoromethoxy group on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Trifluoromethoxy)phenyl)piperidine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically employs boron reagents and palladium catalysts under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The choice of reagents and catalysts, as well as reaction conditions, are tailored to ensure cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Trifluoromethoxy)phenyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2-(2-(Trifluoromethoxy)phenyl)piperidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 2-(2-(Trifluoromethoxy)phenyl)piperidine involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to interact with biological molecules, potentially affecting various pathways and processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(Trifluoromethyl)phenyl)piperidine
  • 2-(2-(Methoxy)phenyl)piperidine
  • 2-(2-(Chloromethoxy)phenyl)piperidine

Uniqueness

2-(2-(Trifluoromethoxy)phenyl)piperidine is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it valuable for various applications .

Properties

Molecular Formula

C12H14F3NO

Molecular Weight

245.24 g/mol

IUPAC Name

2-[2-(trifluoromethoxy)phenyl]piperidine

InChI

InChI=1S/C12H14F3NO/c13-12(14,15)17-11-7-2-1-5-9(11)10-6-3-4-8-16-10/h1-2,5,7,10,16H,3-4,6,8H2

InChI Key

WMXQSISKLNLEKA-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=CC=CC=C2OC(F)(F)F

Origin of Product

United States

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